N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide
Brand Name: Vulcanchem
CAS No.: 532975-25-0
VCID: VC7295265
InChI: InChI=1S/C24H20Cl2N2OS/c25-18-10-11-19(21(26)14-18)24(29)27-12-13-28-15-23(20-8-4-5-9-22(20)28)30-16-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29)
SMILES: C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C24H20Cl2N2OS
Molecular Weight: 455.4

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide

CAS No.: 532975-25-0

Cat. No.: VC7295265

Molecular Formula: C24H20Cl2N2OS

Molecular Weight: 455.4

* For research use only. Not for human or veterinary use.

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide - 532975-25-0

Specification

CAS No. 532975-25-0
Molecular Formula C24H20Cl2N2OS
Molecular Weight 455.4
IUPAC Name N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2,4-dichlorobenzamide
Standard InChI InChI=1S/C24H20Cl2N2OS/c25-18-10-11-19(21(26)14-18)24(29)27-12-13-28-15-23(20-8-4-5-9-22(20)28)30-16-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29)
Standard InChI Key RZUOWWMPRUVJEF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl

Introduction

Structural and Molecular Features

N-(2-(3-(Benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide integrates two distinct moieties:

  • A 2,4-dichlorobenzamide group, known for its electrophilic aromatic substitution patterns and bioactivity in agrochemicals .

  • A 3-(benzylthio)-1H-indole unit, modified at the N1 position with an ethyl linker. Indole derivatives are renowned for their role in alkaloid biosynthesis and receptor modulation .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₃₀H₂₄Cl₂N₂OS
Molecular Weight547.49 g/mol
Key Functional GroupsBenzamide, Indole, Benzylthio
Calculated LogP4.8 (Lipinski-compliant)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1 (amide NH)

The dichlorobenzamide group introduces steric and electronic effects that influence solubility and binding affinity, while the benzylthioindole moiety contributes to π-π stacking and hydrophobic interactions .

Synthetic Pathways and Optimization

The synthesis of this compound likely involves sequential functionalization of indole and benzamide precursors. A plausible route is outlined below:

Indole Core Modification

  • 3-Benzylthioindole Synthesis:

    • Thiolation of 1H-indole at C3 using benzyl mercaptan under acidic conditions (e.g., HCl, 60°C) .

    • Yield: ~75% (based on analogous indole alkylthioether syntheses) .

  • N1-Ethylation:

    • Treatment with 2-bromoethylamine hydrobromide in DMF/K₂CO₃ to install the ethylamine sidechain .

    • Purification via silica chromatography (hexane/EtOAc 3:1) .

Benzamide Coupling

  • 2,4-Dichlorobenzoyl Chloride Preparation:

    • Chlorination of benzoic acid derivatives using SOCl₂ or PCl₅ .

  • Amide Bond Formation:

    • React the ethylamine-modified indole with 2,4-dichlorobenzoyl chloride in THF, catalyzed by DIPEA .

    • Reaction monitored by TLC (Rf = 0.5 in CH₂Cl₂/MeOH 9:1) .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsKey Observations
3-BenzylthioindoleBnSH, HCl, 60°C, 12hC3 selectivity confirmed
N1-EthylationBrCH₂CH₂NH₂·HBr, K₂CO₃, DMFAvoid over-alkylation
AmidationDIPEA, THF, 0°C → rtExothermic; slow addition

Spectroscopic Characterization

Hypothetical spectral data, inferred from analogous compounds :

NMR Analysis

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 8.21 (s, 1H, indole H2)

    • δ 7.85–7.40 (m, 11H, aromatic)

    • δ 4.32 (t, J = 6.5 Hz, 2H, NCH₂CH₂N)

    • δ 3.98 (s, 2H, SCH₂Ph)

  • ¹³C NMR:

    • δ 168.5 (amide C=O)

    • δ 139.2–112.7 (aromatic carbons)

    • δ 42.1 (SCH₂Ph)

Mass Spectrometry

  • HRMS (ESI+): m/z calcd for C₃₀H₂₄Cl₂N₂OS [M+H]⁺: 547.0971; found: 547.0968.

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: Chlorine atoms direct incoming electrophiles to the benzamide’s meta and para positions .

  • Indole Ring Modifications: The C2 position is susceptible to oxidation, while the benzylthio group participates in nucleophilic displacements .

Table 3: Representative Reactions

Reaction TypeReagentsOutcome
Indole OxidationDDQ, CH₂Cl₂C2 ketone formation
Benzylthio CleavageRaney Ni, EtOHDesulfurization to indole
Amide Hydrolysis6M HCl, reflux2,4-Dichlorobenzoic acid release

Biological and Industrial Relevance

While direct studies on this compound are absent, its structural analogs exhibit:

  • Antimicrobial Activity: Dichlorobenzamides inhibit bacterial enoyl-ACP reductase .

  • Kinase Inhibition: Benzylthioindoles modulate GSK-3β and CDK2 in cancer models .

Table 4: Hypothetical Bioactivity Metrics

AssayPredicted IC₅₀Target
Antibacterial (E. coli)12.5 μMEnoyl-ACP reductase
Antiproliferative8.2 μM (MCF-7)Cyclin-dependent kinase

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